1-Butylimidazolidine
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Overview
Description
1-Butylimidazolidine is a heterocyclic organic compound with the molecular formula C7H14N2 It belongs to the class of imidazolidines, which are five-membered rings containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylimidazolidine can be synthesized through several methods. One common approach involves the reaction of butylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Butylimidazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or alkylating agents can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinones, while substitution reactions can produce various substituted imidazolidines.
Scientific Research Applications
1-Butylimidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butylimidazolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
1-Butylimidazole: Another heterocyclic compound with similar structural features but different chemical properties.
1-Butyl-3-methylimidazolium: An ionic liquid with unique solubility and stability characteristics.
Imidazolidinones: Oxidized derivatives of imidazolidines with distinct reactivity and applications.
Uniqueness: 1-Butylimidazolidine is unique due to its specific ring structure and the presence of a butyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
245680-08-4 |
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Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-butylimidazolidine |
InChI |
InChI=1S/C7H16N2/c1-2-3-5-9-6-4-8-7-9/h8H,2-7H2,1H3 |
InChI Key |
PVYDJRHPECQXDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCNC1 |
Origin of Product |
United States |
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